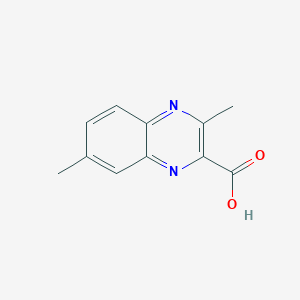
3,7-Dimethylquinoxaline-2-carboxylic acid
Overview
Description
3,7-Dimethylquinoxaline-2-carboxylic acid (3,7-DMQC) is a synthetic organic compound that has been studied extensively for its unique properties in recent years. It is a heterocyclic aromatic compound with a quinoxaline ring structure, and its chemical formula is C9H8N2O2. 3,7-DMQC has been found to have a wide range of applications in scientific research, including as a biochemical reagent, as a molecular probe for drug delivery, and as a potential therapeutic agent for various diseases.
Scientific Research Applications
Antimicrobial Applications
The synthesis of quinoxaline derivatives, including those similar to 3,7-Dimethylquinoxaline-2-carboxylic acid, has shown promise in antimicrobial applications. El-Gaby et al. (2002) explored the antimicrobial potency of 6,7-Dimethylquinoxaline derivatives, providing insight into the chemical behavior and potential of such compounds in combating microbial threats (El-Gaby et al., 2002).
Photophysical and Electrochemical Properties
Research by Wu et al. (2009) on carboxylated cyanine dyes, which are structurally related to this compound, revealed significant findings in the area of photoelectric conversion efficiency. This research is crucial for advancing the development of dye-sensitized solar cells, showcasing the potential of such compounds in renewable energy applications (Wu et al., 2009).
Antifungal Activity
A study by Alfadil et al. (2021) investigated the antifungal properties of 2,3-dimethylquinoxaline, a compound similar to this compound. Their research provided evidence of its effectiveness against various pathogenic fungi, indicating potential applications in combating fungal infections (Alfadil et al., 2021).
Organotin Chemistry
Xiao et al. (2013) explored the synthesis and characterization of organotin carboxylates based on amide carboxylic acids, including structures similar to this compound. This research is significant for understanding the complex interactions and potential applications of organotin compounds in various fields, including materials science and catalysis (Xiao et al., 2013).
properties
IUPAC Name |
3,7-dimethylquinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-3-4-8-9(5-6)13-10(11(14)15)7(2)12-8/h3-5H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGOWXOXYCJSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C=C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



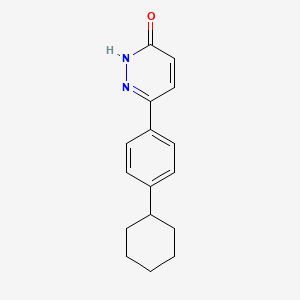
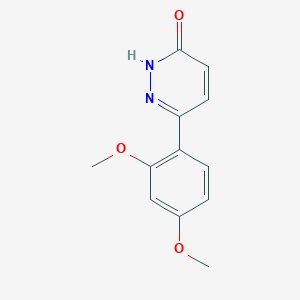
![1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1415277.png)
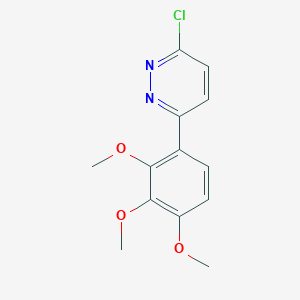
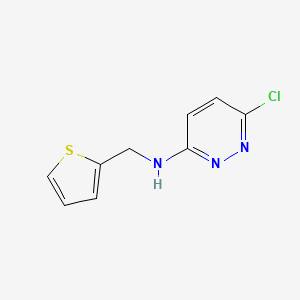
![7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol](/img/structure/B1415289.png)
![4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B1415290.png)
![4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415291.png)
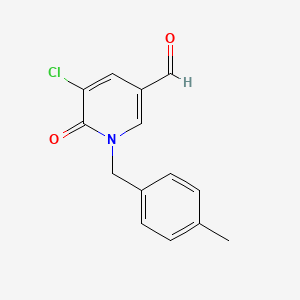

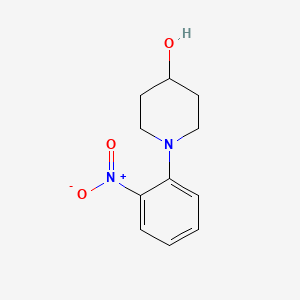
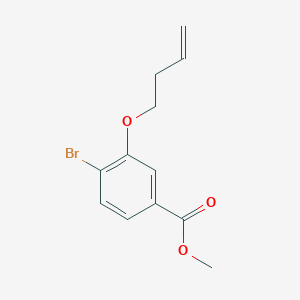
![[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1415296.png)
![[1-(4-Hydroxybutylcarbamoyl)-1-methylethyl]-carbamic acid benzyl ester](/img/structure/B1415297.png)